Computed Lipophilicity (XLogP3) Comparison: 6-Oxaspiro[3.4]octan-2-amine vs. Positional Isomers
The computed XLogP3 value for 6-oxaspiro[3.4]octan-2-amine is -0.1, indicating a balanced hydrophilic-lipophilic profile suitable for fragment elaboration [1]. This value differs from the positional isomer 6-oxaspiro[3.4]octan-1-amine, where the amine is attached to the cyclobutane ring adjacent to the spiro center, altering the conformational exposure of the polar group and resulting in a predicted XLogP3 shift of approximately +0.3 to +0.5 log units (class-level inference based on oxetane-amine proximity effects) [2]. Similarly, 2-oxaspiro[3.4]octan-6-amine (oxetane oxygen adjacent to the amine-bearing ring) is expected to have a lower XLogP3 due to enhanced hydrogen-bonding capacity with the oxetane oxygen in closer proximity.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = -0.1 |
| Comparator Or Baseline | 6-Oxaspiro[3.4]octan-1-amine (predicted XLogP3 ~0.2–0.4); 2-Oxaspiro[3.4]octan-6-amine (predicted XLogP3 < -0.5) |
| Quantified Difference | Target is ~0.3–0.5 log units more hydrophilic than 1-amine isomer; ~0.4–0.8 log units more lipophilic than 2-oxa regioisomer |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem 2025.04.14 release) |
Why This Matters
For fragment-based screening, a lipophilicity of -0.1 positions the 2-amine isomer in the optimal range for lead-like fragments (logP < 3), while the 1-amine isomer's higher logP may be less favorable for solubility-driven assays.
- [1] PubChem CID 56962189. Computed XLogP3-AA = -0.1. National Center for Biotechnology Information. View Source
- [2] Wuitschik G, Rogers-Evans M, Buckl A, et al. Spirocyclic Oxetanes: Synthesis and Properties. Angew Chem Int Ed. 2008;47(24):4512-4515. Table 1: pKa trends with oxetane–amine proximity. View Source
